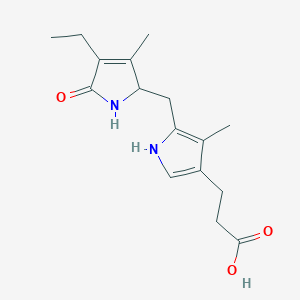
Isoneobilirubinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoneobilirubinic acid (INBA) is a tetrapyrrolic compound that has been widely studied for its potential applications in the field of biomedicine. INBA is a derivative of bilirubin, a yellow pigment that is formed during the breakdown of heme in the liver. INBA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents.
作用机制
The mechanism of action of Isoneobilirubinic acid is not fully understood. However, several studies have suggested that Isoneobilirubinic acid exerts its effects through the regulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. Isoneobilirubinic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. Isoneobilirubinic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory cytokines.
生化和生理效应
Isoneobilirubinic acid has been shown to possess several biochemical and physiological effects. Isoneobilirubinic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Isoneobilirubinic acid has also been shown to reduce the levels of ROS in cells and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Isoneobilirubinic acid has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
实验室实验的优点和局限性
Isoneobilirubinic acid has several advantages for lab experiments. Isoneobilirubinic acid is a stable compound that can be easily synthesized and purified. Isoneobilirubinic acid has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of novel therapeutic agents. However, there are also limitations to the use of Isoneobilirubinic acid in lab experiments. Isoneobilirubinic acid is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine the optimal conditions for the use of Isoneobilirubinic acid in lab experiments.
未来方向
There are several future directions for Isoneobilirubinic acid research. First, further research is needed to determine the optimal conditions for the use of Isoneobilirubinic acid in lab experiments. Second, the mechanism of action of Isoneobilirubinic acid needs to be fully understood in order to develop novel therapeutic agents based on Isoneobilirubinic acid. Third, the potential applications of Isoneobilirubinic acid in the treatment of various diseases, such as cancer and inflammatory diseases, need to be explored further. Fourth, the safety and toxicity of Isoneobilirubinic acid need to be evaluated in animal models and clinical trials. Finally, the development of novel synthetic methods for the production of Isoneobilirubinic acid may lead to the discovery of new derivatives with improved properties.
合成方法
Isoneobilirubinic acid can be synthesized through several methods, including the reaction of bilirubin with nitrous acid, the oxidation of bilirubin with hydrogen peroxide, and the reaction of bilirubin with iodine. The most commonly used method for the synthesis of Isoneobilirubinic acid is the reaction of bilirubin with nitrous acid. This method involves the conversion of bilirubin into a diazo compound, which is then hydrolyzed to form Isoneobilirubinic acid.
科学研究应用
Isoneobilirubinic acid has been studied extensively for its potential applications in the field of biomedicine. Several studies have shown that Isoneobilirubinic acid has anti-inflammatory, antioxidant, and antitumor properties. Isoneobilirubinic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. Isoneobilirubinic acid has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
属性
CAS 编号 |
13129-10-7 |
|---|---|
产品名称 |
Isoneobilirubinic acid |
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC 名称 |
3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H22N2O3/c1-4-12-10(3)14(18-16(12)21)7-13-9(2)11(8-17-13)5-6-15(19)20/h8,14,17H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
InChI 键 |
BEEJYPZRWZJYAK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
规范 SMILES |
CCC1=C(C(NC1=O)CC2=C(C(=CN2)CCC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
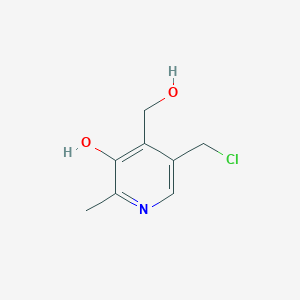
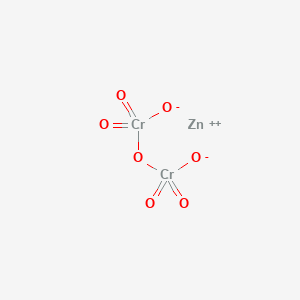
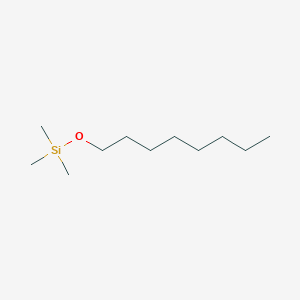
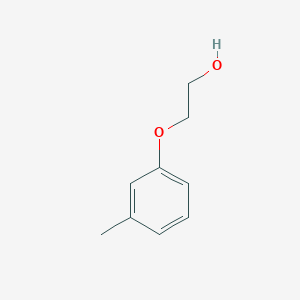
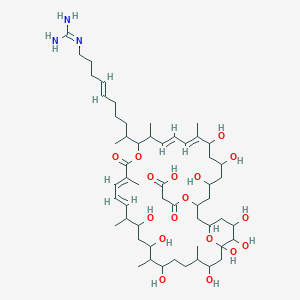
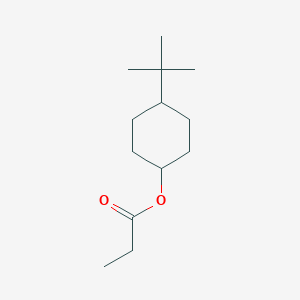
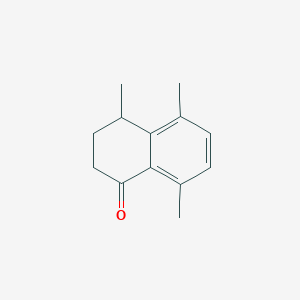

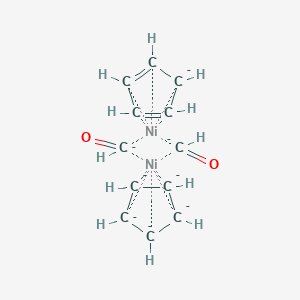
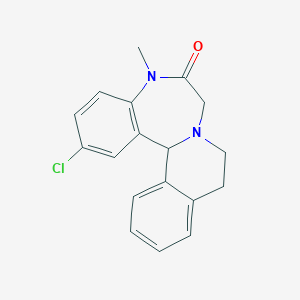
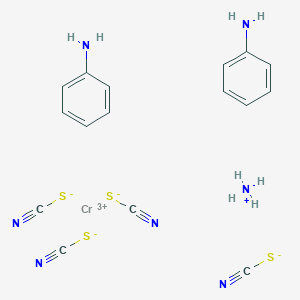
![1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane](/img/structure/B76562.png)
![[Cyclohexyl(diphenyl)methyl]benzene](/img/structure/B76563.png)